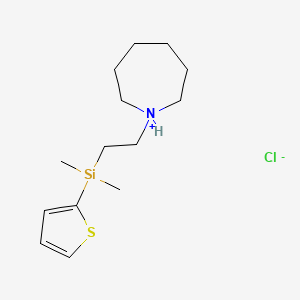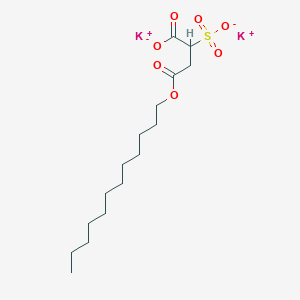![molecular formula C27H44FeN6-2 B13763774 acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) is a complex compound that combines acetonitrile with a piperidine-based ligand and iron(2+)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) typically involves the coordination of iron(2+) with the ligand in the presence of acetonitrile. The reaction conditions often include:
Solvent: Acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Catalysts: None required as the iron(2+) acts as the central metal ion
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iron(2+) can be oxidized to iron(3+), altering the compound’s properties.
Substitution: Ligands can be substituted with other coordinating molecules, changing the coordination environment around the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Substituting Agents: Other ligands such as phosphines, amines
Major Products
Oxidation: Iron(3+)-based complexes
Substitution: New coordination complexes with different ligands
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, particularly in oxidation reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting iron-related pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves the coordination of the iron(2+) center with the ligand, which stabilizes the metal ion and allows it to participate in various catalytic processes. The molecular targets and pathways involved include:
Iron Coordination: The iron(2+) center coordinates with the nitrogen atoms of the ligand, forming a stable complex.
Catalytic Activity: The iron center can facilitate redox reactions, acting as a catalyst in oxidation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands, such as phosphines or amines.
Piperidine-Based Ligands: Compounds with similar piperidine-based ligands but different metal centers.
Uniqueness
This compound is unique due to the specific combination of acetonitrile, the piperidine-based ligand, and iron(2+)
Propriétés
Formule moléculaire |
C27H44FeN6-2 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) |
InChI |
InChI=1S/C25H41N5.C2H3N.Fe/c1-19-9-7-11-21(28-19)17-30(18-22-12-8-10-20(2)29-22)25(23-13-3-5-15-26-23)24-14-4-6-16-27-24;1-2-3;/h3,5,13,19-22,24-25H,4,6-12,14-18H2,1-2H3;1H3;/q-4;;+2 |
Clé InChI |
XCXGHLWZROAMRC-UHFFFAOYSA-N |
SMILES canonique |
CC#N.CC1CCCC([N-]1)CN(CC2CCCC([N-]2)C)C(C3CCCC[N-]3)C4=CC=CC[N-]4.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


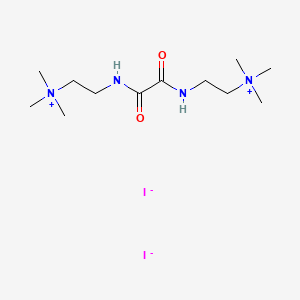
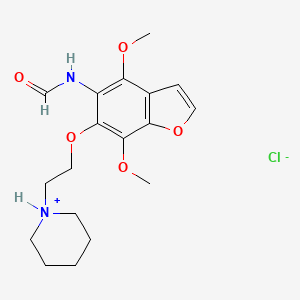
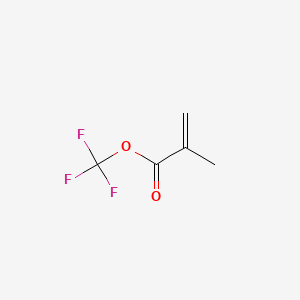

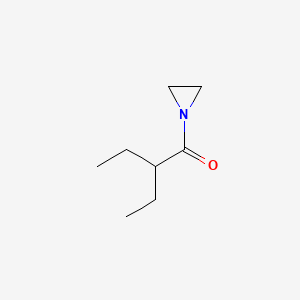

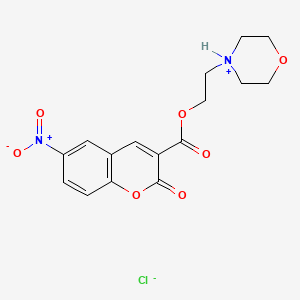
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)




